Ova peptide (257-264)

Descripción

Propiedades

IUPAC Name |

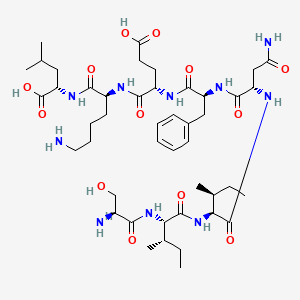

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74N10O13/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJGCCBAOOWGEO-RUTPOYCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74N10O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1][2] This octapeptide represents the immunodominant epitope of chicken ovalbumin when presented by the murine MHC class I molecule H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent recognition by CD8+ T cells from OT-I transgenic mice have established it as a cornerstone for studying T cell activation, cytotoxicity, and immune responses in preclinical models of vaccination, cancer immunotherapy, and autoimmune diseases. This technical guide provides an in-depth overview of the core characteristics, experimental applications, and underlying immunological pathways associated with the Ova (257-264) peptide.

Core Properties and Specifications

The SIINFEKL peptide is a synthetic peptide fragment of chicken ovalbumin. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1][4] |

| Molecular Formula | C45H74N10O13 | [4][5] |

| Molecular Weight | 963.13 g/mol (free base) | [5] |

| MHC Restriction | H-2Kb (Murine MHC Class I) | [1][2] |

| Purity | Typically >95% (HPLC) | [5][6] |

| Solubility | Soluble in water (>1 mg/mL) and can be dissolved in DMSO for stock solutions. | |

| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability. |

Immunological Signaling Pathway: MHC Class I Presentation

The biological activity of Ova peptide (257-264) is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is crucial for detecting and eliminating virally infected or cancerous cells by cytotoxic T lymphocytes (CTLs).

Caption: MHC Class I presentation of Ova peptide (257-264) and subsequent CD8+ T cell activation.

Key Experimental Protocols

Ova peptide (257-264) is utilized in a variety of standard immunological assays to assess CD8+ T cell function.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living organism.

Methodology:

-

Target Cell Preparation:

-

Isolate splenocytes from naïve C57BL/6 mice.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1-10 µM Ova (257-264) peptide for 30-60 minutes at 37°C to create target cells. The second population remains unpulsed as a control.

-

Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).

-

Label the unpulsed control cells with a low concentration of the same dye (CFSElow).

-

-

Adoptive Transfer:

-

Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.

-

Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs.

-

-

Analysis:

-

After 4-24 hours, harvest spleens from the recipient mice.

-

Prepare single-cell suspensions and analyze by flow cytometry.

-

Quantify the number of CFSEhigh and CFSElow cells.

-

The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized versus non-immunized control mice.

-

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Methodology:

-

Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.

-

Cell Plating:

-

Wash the plate and block with a suitable blocking buffer.

-

Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.

-

Add 2 x 10^5 to 1 x 10^6 cells per well.

-

-

Stimulation:

-

Add Ova (257-264) peptide to the wells at a final concentration of 1-25 µg/mL.

-

Include a positive control (e.g., PHA or PMA/Ionomycin) and a negative control (unstimulated cells or cells with a scrambled peptide).

-

Incubate the plate for 18-36 hours at 37°C in a CO2 incubator.

-

-

Detection:

-

Wash the wells to remove the cells.

-

Add a biotinylated anti-IFN-γ detection antibody.

-

Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Add a substrate that precipitates upon enzymatic cleavage, forming spots.

-

-

Analysis: Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T cells.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric analysis of cytokine production at the single-cell level by flow cytometry.

Methodology:

-

Cell Stimulation:

-

Co-culture 1-2 x 10^6 splenocytes or PBMCs with Ova (257-264) peptide (typically 1-10 µg/mL) for 6-12 hours at 37°C.

-

For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

-

Surface Staining:

-

Harvest the cells and wash them.

-

Stain for cell surface markers, such as CD8 and CD44, to identify specific T cell populations.

-

-

Fixation and Permeabilization:

-

Fix the cells with a formaldehyde-based fixation buffer.

-

Permeabilize the cell membranes using a saponin-based permeabilization buffer.

-

-

Intracellular Staining:

-

Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.

-

-

Analysis:

-

Wash the cells and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the Ova peptide.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro T cell proliferation assay using Ova (257-264).

Caption: A generalized workflow for assessing T cell proliferation in response to Ova peptide.

Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving Ova peptide (257-264).

Table 1: In Vitro T Cell Stimulation Parameters

| Parameter | Typical Range | Notes |

| Peptide Concentration | 0.01 - 10 µg/mL | Titration is recommended to determine the optimal concentration. |

| Cell Seeding Density (APCs) | 2 x 10^5 - 5 x 10^5 cells/well | For 96-well plates. |

| Cell Seeding Density (T Cells) | 1 x 10^5 - 2 x 10^5 cells/well | For 96-well plates. |

| Incubation Time (Proliferation) | 72 hours | For CFSE dilution assays. |

| Incubation Time (Cytokine Staining) | 6 - 12 hours | With protein transport inhibitor added for the last 4-6 hours. |

Table 2: In Vivo Cytotoxicity Assay Parameters

| Parameter | Typical Value | Notes |

| Peptide Pulsing Concentration | 1 - 10 µM | For labeling target splenocytes. |

| In Vivo Killing Time | 4 - 24 hours | The optimal time should be determined empirically. |

| Adoptively Transferred Cells | 1 x 10^7 - 2 x 10^7 total cells | Per recipient mouse. |

Conclusion

The Ovalbumin peptide (257-264), SIINFEKL, remains an indispensable reagent in cellular immunology. Its well-defined characteristics and robust reactivity with the OT-I T cell receptor provide a reliable and reproducible system for investigating the intricacies of CD8+ T cell-mediated immunity. The standardized protocols and quantitative parameters outlined in this guide serve as a valuable resource for researchers and drug development professionals aiming to leverage this model system to advance our understanding of immune responses and develop novel immunotherapies.

References

The Discovery and Enduring Legacy of SIINFEKL: A Technical Guide to a Cornerstone of Immunology

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin-derived peptide, SIINFEKL (Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu), corresponding to amino acids 257-264 of chicken ovalbumin, represents a landmark discovery in immunology. Its identification as a potent, H-2Kb-restricted epitope for cytotoxic T lymphocytes (CTLs) has provided an invaluable and remarkably specific tool for dissecting the mechanisms of cellular immunity. This technical guide provides an in-depth exploration of the discovery and history of SIINFEKL, detailing the key experiments, quantitative data, and the enduring impact of this model antigen on immunological research and therapeutic development.

The Genesis of a Model Epitope: A Historical Perspective

The story of SIINFEKL is rooted in the fundamental question of how CTLs, the cellular arbiters of antiviral and antitumor immunity, recognize and eliminate target cells. In the mid-1980s, it became evident that CTLs do not recognize intact proteins but rather short peptide fragments presented by Major Histocompatibility Complex (MHC) class I molecules. The seminal work of researchers like Alain Townsend, Michael Bevan, and Francis Carbone, using chicken ovalbumin (OVA) as a readily available and immunogenic model protein, was instrumental in elucidating this process.

A pivotal 1988 publication by Moore, Carbone, and Bevan demonstrated that while CTLs could not recognize cells incubated with native OVA, they could lyse target cells if the protein was introduced directly into the cytoplasm. This was achieved through an innovative technique known as osmotic lysis of pinosomes, providing strong evidence that the presentation of OVA-derived peptides on MHC class I was dependent on intracellular processing. This laid the groundwork for the subsequent hunt for the precise peptide fragment being presented.

Further research by Carbone and Bevan in 1989 showed that while short synthetic peptides corresponding to portions of OVA could sensitize target cells for lysis by OVA-specific CTLs in vitro, they were inefficient at priming CTL responses in vivo. This suggested that the context and length of the peptide were critical for effective immune activation.

The definitive identification of SIINFEKL as the minimal and optimal epitope came in 1991 from the work of Rötzschke and colleagues. By developing methods to elute and sequence peptides directly from MHC class I molecules, they were able to precisely identify the 8-amino acid peptide, SIINFEKL, as the naturally processed and presented epitope from ovalbumin bound to the H-2Kb molecule. This discovery was a technical tour de force and provided a molecularly defined system to study T-cell recognition.

Quantitative Analysis of the SIINFEKL-H-2Kb Interaction

The utility of SIINFEKL as a model antigen is underpinned by its well-defined and high-affinity interaction with the H-2Kb MHC class I molecule. This has been quantified in numerous studies.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to H-2Kb | ~10 nM | |

| Peptide concentration for 50% maximal OT-I T-cell activation | 10-9 to 10-10 M | |

| Peptide concentration for in vitro CTL lysis | 10-6 to 10-12 M |

Key Experimental Protocols in the Discovery of SIINFEKL

The identification and characterization of SIINFEKL relied on a series of elegant and now-classic immunological assays. The detailed methodologies for these key experiments are outlined below.

Generation of OVA-Specific Cytotoxic T Lymphocytes (CTLs)

This protocol describes the generation of CTLs capable of recognizing processed ovalbumin, a crucial first step in the discovery process.

-

Immunization: C57BL/6 (H-2b) mice are immunized with syngeneic tumor cells (e.g., the EL4 thymoma) transfected with the chicken ovalbumin cDNA (E.G7-OVA). This forces the tumor cells to endogenously synthesize and process OVA, presenting its peptides on MHC class I.

-

In Vitro Restimulation: Seven to ten days post-immunization, splenocytes from the immunized mice are harvested. These cells are then co-cultured with irradiated E.G7-OVA cells for 5-6 days. This in vitro restimulation expands the population of OVA-specific CTLs.

-

CTL Line Maintenance: The resulting CTLs can be maintained in culture by periodic restimulation with irradiated E.G7-OVA cells and the addition of T-cell growth factors like Interleukin-2 (IL-2).

51Chromium Release Assay for CTL-Mediated Lysis

This assay was the workhorse for quantifying the ability of CTLs to kill target cells presenting the OVA epitope.

-

Target Cell Preparation: Target cells (e.g., EL4 cells) are labeled with 51Cr by incubating them with Na251CrO4 for 1 hour at 37°C.

-

Peptide Pulsing: The 51Cr-labeled target cells are then washed and incubated with varying concentrations of the synthetic OVA peptide (or fragments) for 1-2 hours at 37°C to allow for peptide binding to surface H-2Kb molecules.

-

Co-culture: The peptide-pulsed target cells are washed to remove unbound peptide and then co-cultured with the generated OVA-specific CTLs at different effector-to-target (E:T) ratios in a 96-well plate.

-

Measurement of 51Cr Release: After a 4-6 hour incubation at 37°C, the plates are centrifuged, and the supernatant from each well is collected. The amount of 51Cr released into the supernatant, indicative of target cell lysis, is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: 51Cr released in the presence of CTLs.

-

Spontaneous Release: 51Cr released from target cells in the absence of CTLs.

-

Maximum Release: 51Cr released from target cells lysed with a detergent (e.g., Triton X-100).

-

Osmotic Lysis of Pinosomes for Intracellular Antigen Loading

This technique was critical in demonstrating that cytosolic localization of OVA was required for its presentation by MHC class I.

-

Hypertonic Loading: Target cells are incubated in a hypertonic medium containing a high concentration of sucrose (e.g., 0.5 M) and the protein to be loaded (e.g., 10 mg/mL ovalbumin) for 10 minutes at 37°C. This induces the cells to take up the protein and sucrose into pinosomes.

-

Hypotonic Shock: The cells are then rapidly transferred to a hypotonic medium (e.g., culture medium diluted with water). The osmotic gradient causes the pinosomes to swell and burst, releasing their contents, including the ovalbumin, into the cytoplasm.

-

Recovery and Use: The cells are allowed to recover in normal culture medium before being used as target cells in a 51Cr release assay.

Visualizing the Molecular and Cellular Events

MHC Class I Presentation of SIINFEKL

The journey of the SIINFEKL peptide from the full-length ovalbumin protein to the cell surface is a multi-step process within the antigen-presenting cell.

The Role of Ovalbumin Peptide (257-264) as a Model Antigen: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of immunology, the octapeptide derived from chicken ovalbumin, residues 257-264, with the amino acid sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), stands as a cornerstone model antigen.[1][2] Its widespread use is attributed to its well-defined immunodominant properties, specifically its high-affinity binding to the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.[2][3][4] This interaction elicits a robust and easily detectable CD8+ cytotoxic T lymphocyte (CTL) response, making the SIINFEKL system an invaluable tool for dissecting the fundamental mechanisms of adaptive immunity.[1][3] This guide provides a comprehensive technical overview of the role of OVA peptide (257-264) in immunological research, detailing its core mechanisms, summarizing key quantitative data, and providing detailed experimental protocols and pathway visualizations.

Core Mechanism: MHC Class I Presentation and T-Cell Activation

The utility of SIINFEKL as a model antigen is fundamentally linked to its processing and presentation via the MHC class I pathway, a critical process for the immune surveillance of intracellular pathogens and cancerous cells.[1][5]

-

Antigen Processing: When a cell is infected with a pathogen expressing ovalbumin or is engineered to express an ovalbumin-containing protein, the protein is targeted for degradation in the cytoplasm by the proteasome.[1][6]

-

Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1]

-

MHC Class I Loading: Within the ER, SIINFEKL is loaded onto the peptide-binding groove of newly synthesized H-2Kb molecules.[1]

-

Cell Surface Presentation: The stable SIINFEKL-H-2Kb complex is then transported to the cell surface, where it can be recognized by the T-cell receptor (TCR) of antigen-specific CD8+ T-cells.[1] The availability of the 25D1.16 monoclonal antibody, which specifically recognizes the SIINFEKL-H-2Kb complex, allows for precise quantification and tracking of these antigen-presenting cells.[5][7][8]

Quantitative Data

The predictable and quantifiable nature of the SIINFEKL-H-2Kb interaction and the subsequent T-cell response are central to its utility as a model antigen.

| Parameter | Value | Reference |

| Peptide Sequence | SIINFEKL | [3] |

| Molecular Weight | 963.16 g/mol | [9] |

| MHC Restriction | H-2Kb | [3] |

| Binding Affinity (KD) to H-2Kb | ~10 nM | [5] |

| kon (association rate constant) | 1.627 × 10^7 M⁻¹h⁻¹ | [10] |

| koff (dissociation rate constant) | 0.0495 h⁻¹ | [10] |

| Experimental Application | Typical SIINFEKL Concentration | Reference(s) |

| In vitro T-cell Stimulation | 1 nM - 10 µg/mL | [1][11] |

| Peptide Pulsing of Target Cells (In vivo cytotoxicity assay) | 1-10 µM | [12] |

| Peptide Pulsing of Splenocytes (Target cell preparation) | 10 µg/mL | [1][13] |

| ELISpot Assay | 1-10 µg/mL | [1] |

| Intracellular Cytokine Staining | 1-10 µg/mL | [1] |

| In vivo Immunization | 10 µg per mouse | [14] |

Key Experimental Protocols and Workflows

The SIINFEKL model antigen is integral to a variety of standard immunological assays designed to assess the efficacy of vaccines and immunotherapies.

Antigen Processing and Presentation Pathway

The following diagram illustrates the cellular pathway leading to the presentation of the SIINFEKL peptide on the cell surface.

Caption: Workflow of OVA protein processing and SIINFEKL presentation via the MHC class I pathway.

In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to eliminate target cells presenting the SIINFEKL peptide.[12][13][15]

Methodology:

-

Target Cell Preparation:

-

Divide the splenocytes into two populations.

-

Pulse one population with 1-10 µM SIINFEKL peptide for 1 hour at 37°C to create "target" cells.[12]

-

The second population remains unpulsed and serves as the "control."

-

Label the target cells with a high concentration of a fluorescent dye like CFSE (CFSEhigh).[12][13]

-

Label the control cells with a low concentration of the same dye (CFSElow).[12][13]

-

Adoptive Transfer:

-

Analysis:

-

After 18-24 hours, harvest spleens from the recipient mice.[1]

-

Prepare a single-cell suspension and analyze by flow cytometry to quantify the remaining CFSEhigh and CFSElow populations.[1][12]

-

The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population in immunized mice compared to naive controls.[15]

-

Caption: Experimental workflow for the in vivo cytotoxicity assay using SIINFEKL-pulsed target cells.

IFN-γ ELISpot Assay

This highly sensitive assay quantifies the number of SIINFEKL-specific T-cells that secrete interferon-gamma (IFN-γ) upon antigen recognition.[1][2][9]

Methodology:

-

Plate Preparation: Coat an ELISpot plate with an anti-IFN-γ capture antibody.[16]

-

Cell Plating: Prepare single-cell suspensions of splenocytes from immunized mice and add them to the wells of the pre-coated plate.[1][17]

-

Stimulation: Add SIINFEKL peptide to the wells at a final concentration of 1-10 µg/mL to stimulate the antigen-specific T-cells.[1]

-

Incubation: Incubate the plate for 18-48 hours at 37°C in a humidified 5% CO₂ incubator.[17]

-

Detection:

-

Analysis: Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay used to identify and quantify cytokine-producing cells within a mixed population.[1][2]

Methodology:

-

Cell Stimulation: Prepare a single-cell suspension of splenocytes and stimulate them with SIINFEKL peptide (1-10 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[1]

-

Surface Staining: Stain the cells with fluorescently-conjugated antibodies against cell surface markers, such as CD8 and CD44, to identify the T-cell populations of interest.[1]

-

Fixation and Permeabilization: Fix the cells and permeabilize their membranes to allow antibodies to access intracellular proteins.[1][18]

-

Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines like IFN-γ and TNF-α.[1]

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of CD8+ T-cells that are producing specific cytokines in response to SIINFEKL stimulation.

T-Cell Receptor Signaling Cascade

The recognition of the SIINFEKL-H-2Kb complex by the TCR on a CD8+ T-cell initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.

Caption: Simplified signaling cascade in a CD8+ T-cell after TCR engagement with SIINFEKL-H-2Kb.

Conclusion

The OVA (257-264) peptide, SIINFEKL, remains an indispensable tool in immunological research. Its well-characterized nature, strong immunogenicity, and the availability of specific reagents provide a robust and reproducible system for studying the intricacies of antigen presentation, T-cell activation, and cytotoxic responses. For researchers and drug development professionals, the SIINFEKL model offers a powerful platform to evaluate the efficacy of novel vaccines and immunotherapies, ultimately accelerating the development of new treatments for infectious diseases and cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. jpt.com [jpt.com]

- 3. invivogen.com [invivogen.com]

- 4. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)) (14-5743-82) [thermofisher.com]

- 8. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]

- 9. OVA 257 264 peptide - SIINFEKL - SB-PEPTIDE - Ovalbumin peptide [sb-peptide.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Induced T cell cytokine production is enhanced by engineered nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. In vivo OVA-specific Cytotoxic CD8+ T Cell Killing Assay [bio-protocol.org]

- 14. moonlab.engin.umich.edu [moonlab.engin.umich.edu]

- 15. en.bio-protocol.org [en.bio-protocol.org]

- 16. ELISPOT protocol | Abcam [abcam.com]

- 17. stemcell.com [stemcell.com]

- 18. jitc.bmj.com [jitc.bmj.com]

An In-Depth Technical Guide to the MHC Class I Binding Affinity of the SIINFEKL Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the model peptide SIINFEKL to Major Histocompatibility Complex (MHC) class I molecules. It includes quantitative binding data, detailed experimental protocols for measuring binding affinity, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: The Significance of SIINFEKL

The synthetic peptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), is a cornerstone of immunological research. Its high affinity for the murine MHC class I molecule H-2Kb has made it an invaluable tool for studying antigen processing and presentation, T-cell activation, and the development of immunotherapies and vaccines. Understanding the quantitative and qualitative aspects of its interaction with MHC class I is fundamental to its application in these fields.

Quantitative Binding Affinity of SIINFEKL

The binding of SIINFEKL to various MHC class I alleles has been characterized using multiple experimental techniques. The data consistently demonstrates a high affinity for H-2Kb. Below is a summary of reported binding affinities.

| MHC Class I Allele | Peptide Sequence | Method | Binding Value | Unit | Reference(s) |

| H-2Kb | SIINFEKL | Not Specified | 10 | nM (Kd) | [1] |

| H-2Kb | SIINFEKL | Predictive Algorithm (netMHCpan) | 215.07 | nM (IC50) | [2] |

| H-2Kb | SIINFEKL | Predictive Algorithm (NetMHCpan) | 392.36 | nM (IC50) | [3] |

| H-2Db | SIINFEKL | Not Specified | No Binding | N/A |

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding.

The MHC Class I Antigen Presentation Pathway for SIINFEKL

The presentation of the SIINFEKL peptide on the cell surface by MHC class I molecules is a multi-step process that begins with the degradation of its parent protein, ovalbumin, and culminates in the recognition by CD8+ T cells.

Experimental Protocols for Measuring Binding Affinity

Several robust methods are employed to quantify the binding affinity of peptides to MHC class I molecules. Below are detailed protocols for three commonly used techniques.

MHC Class I Stabilization Assay using TAP-deficient Cells (RMA-S)

This cell-based assay leverages Transporter associated with Antigen Processing (TAP)-deficient cell lines, such as RMA-S, which have low surface expression of MHC class I molecules due to the inability to transport peptides into the endoplasmic reticulum. The binding of an exogenous peptide stabilizes the MHC class I complex on the cell surface, which can be quantified by flow cytometry.[4]

Materials:

-

RMA-S cell line (or other TAP-deficient cell line expressing the MHC class I allele of interest)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin)

-

SIINFEKL peptide and control peptides

-

Phosphate-buffered saline (PBS)

-

Fluorescently labeled monoclonal antibody specific for the MHC class I allele (e.g., anti-H-2Kb-FITC)

-

Flow cytometer

Protocol:

-

Cell Culture: Culture RMA-S cells in complete RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Peptide Incubation:

-

Seed RMA-S cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

-

Add serial dilutions of the SIINFEKL peptide (and control peptides) to the wells. A typical concentration range is from 100 µM down to 0.01 µM. Include a no-peptide control.

-

Incubate the cells with the peptides for 4-18 hours at 37°C and 5% CO2 to allow for MHC stabilization.

-

-

Antibody Staining:

-

Harvest the cells and wash them twice with cold PBS containing 1% BSA.

-

Resuspend the cells in 100 µL of PBS with 1% BSA.

-

Add the fluorescently labeled anti-MHC class I antibody at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

-

Flow Cytometry:

-

Wash the cells twice with cold PBS with 1% BSA.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the stained cells.

-

-

Data Analysis:

-

Plot the MFI against the peptide concentration.

-

The concentration of peptide that results in half-maximal stabilization is an indicator of its binding affinity.

-

Fluorescence Polarization (FP) Competition Assay

This in vitro assay measures the binding of a fluorescently labeled peptide to purified MHC class I molecules. The binding of an unlabeled competitor peptide (e.g., SIINFEKL) displaces the fluorescent probe, leading to a decrease in fluorescence polarization.[5][6]

Materials:

-

Purified, soluble MHC class I molecules (e.g., H-2Kb)

-

Fluorescently labeled probe peptide with known high affinity for the MHC class I molecule

-

Unlabeled SIINFEKL competitor peptide

-

Assay buffer (e.g., PBS with 0.05% Tween-20)

-

Black, low-binding 96- or 384-well plates

-

Plate reader with fluorescence polarization capabilities

Protocol:

-

Assay Setup:

-

In a black microplate, add a fixed concentration of the purified MHC class I molecules.

-

Add a fixed concentration of the fluorescently labeled probe peptide. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Add serial dilutions of the unlabeled SIINFEKL competitor peptide. A typical concentration range would be from 100 µM down to 0.01 nM. Include a control with no competitor peptide.

-

Bring the final volume of each well to a constant volume with the assay buffer.

-

-

Incubation: Incubate the plate at room temperature for 2-24 hours to allow the binding to reach equilibrium. The plate should be protected from light.

-

Measurement:

-

Measure the fluorescence polarization of each well using a plate reader. Excite the sample with polarized light and measure the intensity of the emitted light parallel and perpendicular to the excitation plane.

-

-

Data Analysis:

-

The instrument software will calculate the millipolarization (mP) values.

-

Plot the mP values against the log of the competitor peptide concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that displaces 50% of the fluorescent probe.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[7]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified, soluble MHC class I molecules (ligand)

-

SIINFEKL peptide (analyte)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the purified MHC class I molecules over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of the SIINFEKL peptide (analyte) over the sensor surface at a constant flow rate.

-

Monitor the association of the peptide to the immobilized MHC class I in real-time (increase in response units, RU).

-

After the association phase, switch to running buffer to monitor the dissociation of the peptide from the MHC class I molecules (decrease in RU).

-

-

Regeneration: Inject the regeneration solution to remove any remaining bound peptide from the sensor surface, preparing it for the next injection cycle.

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the binding affinity of a peptide to an MHC class I molecule.

Conclusion

The SIINFEKL peptide's high affinity for the H-2Kb molecule is a well-established and critical aspect of its utility as a model antigen. The quantitative data and detailed experimental protocols provided in this guide offer researchers and drug development professionals the necessary information to effectively utilize SIINFEKL in their studies and to accurately measure the binding affinities of novel peptide candidates. The robust methodologies described herein are fundamental to advancing our understanding of immune recognition and for the development of new immunotherapeutics.

References

- 1. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Identities of P2 and P3 Residues of H-2Kb-Bound Peptides Determine Mouse Ly49C Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Characteristics of Ovalbumin Peptide (257-264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural characteristics of the Ovalbumin (Ova) peptide fragment 257-264. This octapeptide, with the sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL), is a well-characterized and immunodominant epitope presented by the murine MHC class I molecule H-2Kb.[1][2][3][4][5][6][7][8][9][10] Its high affinity and specific recognition by CD8+ T cells have made it a cornerstone model antigen in immunological research, particularly in studies of antigen presentation, T-cell activation, and vaccine development.[3][8][9][10]

Core Structural Features

The structural integrity and conformational dynamics of the SIINFEKL peptide are central to its immunological function. These characteristics are defined at the primary, secondary, and tertiary levels, particularly when complexed with the H-2Kb molecule.

Primary Structure: The linear amino acid sequence of Ova (257-264) is H-Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu-OH.[1][2][7]

Secondary and Tertiary Structure in Complex with H-2Kb: The crystal structure of the SIINFEKL peptide bound to the H-2Kb molecule has been resolved at 2.5 Å.[11][12][13][14] In this complex, the peptide adopts an extended conformation, anchored into the peptide-binding groove of the MHC class I molecule. Key features of this interaction include:

-

Anchor Residues: The peptide utilizes primary and secondary anchor residues to stabilize its interaction with H-2Kb. Phenylalanine at position 5 (P5) and Leucine at position 8 (P8) are the primary anchor residues, fitting into specific pockets within the H-2Kb groove. Isoleucine at position 2 (P2) acts as a secondary anchor.[11][12][13]

-

Interplay of Anchor Positions: The crystal structure reveals a close packing of the hydrophobic side chains of Ile-P2 and Phe-P5 into the B and C pockets of H-2Kb, respectively.[11][12][13] This demonstrates an interplay between primary and secondary anchor residues that contributes to the specificity and stability of the peptide-MHC interaction.[11][12][13]

Conformational Plasticity: In a non-physiological context, such as self-assembly into a hydrogel, the SIINFEKL peptide can adopt a different conformation. Under these conditions, it forms a partial β-sheet structure, a fold not observed in the native ovalbumin protein where the SIINFEKL sequence is part of two separate α-helices and a random coil.[15] This highlights the conformational flexibility of the peptide, which is constrained upon binding to the MHC molecule.

Quantitative Data Summary

The following table summarizes key quantitative data related to the structural and binding characteristics of the Ova (257-264) peptide.

| Parameter | Value | Method | Reference |

| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | Protein Sequencing | [1],[2] |

| Molecular Weight | 963.13 g/mol | Mass Spectrometry | [4],[7],[16] |

| Molecular Formula | C45H74N10O13 | Elemental Analysis | [2],[4],[7] |

| Binding Affinity (Kd) to H-2Kb | ~10 nM | Not specified in snippet | [17] |

| Crystal Structure Resolution (SIINFEKL/H-2Kb) | 2.5 Å | X-ray Crystallography | [11],[12],[13] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of the Ova (257-264) peptide. Below are protocols for key experiments cited in the literature.

Protocol 1: Determination of Peptide-MHC Class I Binding Affinity

This protocol is adapted from competitive binding assays, which are a standard method for quantifying the binding affinity of a peptide to an MHC molecule.[18][19]

Objective: To determine the concentration of the unlabeled SIINFEKL peptide required to inhibit the binding of a labeled probe peptide to purified H-2Kb molecules by 50% (IC50), which is an approximation of the dissociation constant (Kd).

Materials:

-

Purified, soluble H-2Kb molecules

-

High-affinity, labeled (e.g., radiolabeled or fluorescently labeled) probe peptide known to bind H-2Kb

-

Unlabeled SIINFEKL peptide

-

Binding buffer (e.g., phosphate-buffered saline with protease inhibitors)

-

96-well plates

-

Detection system appropriate for the label (e.g., scintillation counter or fluorescence plate reader)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the labeled probe peptide at a known concentration.

-

Prepare a series of dilutions of the unlabeled SIINFEKL peptide.

-

Prepare a solution of purified H-2Kb molecules at a constant concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a constant amount of H-2Kb to each well.

-

Add the serially diluted unlabeled SIINFEKL peptide to the wells.

-

Add a constant, low concentration of the labeled probe peptide to all wells.

-

Include control wells with:

-

H-2Kb and labeled probe peptide only (maximum binding).

-

Labeled probe peptide only (background).

-

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach binding equilibrium (typically 48-72 hours).[18]

-

-

Separation of Bound and Free Probe:

-

Detection and Data Analysis:

-

Quantify the amount of bound labeled probe in each well using the appropriate detection system.

-

Calculate the percentage of inhibition for each concentration of the SIINFEKL peptide relative to the maximum binding control.

-

Plot the percentage of inhibition against the logarithm of the SIINFEKL peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: X-ray Crystallography of the SIINFEKL-H-2Kb Complex

This protocol outlines the general steps involved in determining the crystal structure of the peptide-MHC complex.[14]

Objective: To obtain high-resolution three-dimensional structural data of the SIINFEKL peptide in complex with the H-2Kb molecule.

Materials:

-

Highly purified, soluble H-2Kb heavy chain and β2-microglobulin

-

Synthetic SIINFEKL peptide

-

Crystallization buffers and reagents (e.g., polyethylene glycol, salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Protein Expression and Purification:

-

Complex Formation:

-

Incubate the purified H-2Kb heavy chain and β2-microglobulin with an excess of the SIINFEKL peptide to facilitate the formation of the peptide-MHC complex.

-

Purify the resulting complex to remove unbound peptide and protein subunits.

-

-

Crystallization:

-

Screen a wide range of crystallization conditions (pH, precipitant concentration, temperature) to identify conditions that yield diffraction-quality crystals. Vapor diffusion methods (sitting or hanging drop) are commonly used.

-

-

Data Collection:

-

Expose the obtained crystals to a high-intensity X-ray beam.

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the electron density map.

-

Build a molecular model of the SIINFEKL-H-2Kb complex into the electron density map.

-

Refine the model to achieve the best fit with the experimental data.

-

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of the Ova (257-264) peptide.

Caption: Workflow for determining peptide-MHC binding affinity.

Caption: T-cell receptor signaling cascade upon pMHC engagement.

References

- 1. OVA Peptides Products, OVA Peptides USA [biosyn.com]

- 2. OVA (257-264) Peptide Fragment [anaspec.com]

- 3. invivogen.com [invivogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jpt.com [jpt.com]

- 6. genscript.com [genscript.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. lifetein.com [lifetein.com]

- 9. lifetein.com [lifetein.com]

- 10. lifetein.com [lifetein.com]

- 11. rcsb.org [rcsb.org]

- 12. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structure of an H-2Kb-ovalbumin peptide complex reveals the interplay of primary and secondary anchor positions in the major histocompatibility complex binding groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Ovalbumin Epitope SIINFEKL Self-Assembles into a Supramolecular Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of peptide binding to MHC class II molecules by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measurement of MHC/Peptide Interactions by Gel Filtration or Monoclonal Antibody Capture - PMC [pmc.ncbi.nlm.nih.gov]

The Immunodominance of SIINFEKL: A Technical Guide to a Cornerstone of Immunological Research

For Researchers, Scientists, and Drug Development Professionals

The octapeptide SIINFEKL, derived from chicken ovalbumin (residues 257-264), represents one of the most extensively studied and well-characterized immunodominant epitopes in the field of immunology. Its high affinity for the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb and its ability to elicit a robust and reproducible CD8+ cytotoxic T lymphocyte (CTL) response have established it as an invaluable tool for dissecting the fundamental mechanisms of antigen processing and presentation, T-cell activation, and for the preclinical evaluation of vaccines and immunotherapies.[1][2][3] This technical guide provides an in-depth overview of the core principles underlying SIINFEKL immunodominance, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways.

Quantitative Data Summary

The potent immunogenicity of SIINFEKL is fundamentally linked to its strong and stable interaction with the H-2Kb molecule.[3][4] This high binding affinity is a critical determinant of its efficient presentation on the cell surface and subsequent recognition by specific T-cell receptors (TCRs). The following tables summarize key quantitative data related to the SIINFEKL/H-2Kb interaction.

Table 1: H-2Kb Binding Affinity and Kinetics of SIINFEKL

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 3.042 nM | [5] |

| 1.5 - 7 nM | [5] | |

| 10 nM | [4][6] | |

| On-rate (kon) | 1.627 x 107 M-1h-1 | [5] |

| Off-rate (koff) | 0.0495 h-1 | [5] |

| Half-life (t1/2) at 37°C | ~14 hours | [5] |

Note: IC50 values represent the concentration of peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity. The KD value represents the equilibrium dissociation constant, with a lower value indicating a stronger binding affinity.

Antigen Processing and Presentation of SIINFEKL

The journey of the SIINFEKL epitope from a full-length ovalbumin protein to its presentation on an MHC class I molecule is a multi-step process involving several key cellular components.

Cytosolic Pathway

dot

Caption: Cytosolic processing of ovalbumin for MHC Class I presentation.

Full-length ovalbumin in the cytosol is targeted for degradation by the proteasome through ubiquitination. The 26S proteasome unfolds and degrades the protein into smaller peptide fragments.[2][7] While the proteasome can directly generate the precise 8-amino acid SIINFEKL epitope, it predominantly produces N-terminally extended precursors.[8][9] These peptide fragments, typically 8-16 amino acids in length, are then transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[10][11]

Endoplasmic Reticulum Pathway

dot

Caption: Peptide loading and trimming in the Endoplasmic Reticulum.

Within the ER, N-terminally extended SIINFEKL precursors are trimmed by the ER aminopeptidase 1 (ERAP1) to the final 8-residue epitope.[12][13][14][15] The peptide loading complex (PLC), which includes chaperones like calreticulin and tapasin, facilitates the loading of the mature SIINFEKL peptide onto the H-2Kb molecule.[16] Once stably bound, the pMHC-I complex is transported through the Golgi apparatus to the cell surface for presentation to CD8+ T cells.[17]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the immunodominance of SIINFEKL.

In Vivo Cytotoxicity Assay

This assay measures the antigen-specific killing of target cells by CD8+ T cells in a living animal.[1][18][19]

Materials:

-

C57BL/6 mice (immunized and naive)

-

SIINFEKL peptide

-

Splenocytes from naive C57BL/6 mice

-

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 2.5 µM and 0.25 µM)

-

Complete RPMI medium

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Preparation of Target Cells:

-

Harvest splenocytes from a naive C57BL/6 mouse.

-

Divide the splenocytes into two populations.

-

Pulse one population with 1 µg/mL SIINFEKL peptide in complete RPMI for 1 hour at 37°C. The other population remains unpulsed.[20]

-

Wash both cell populations with PBS.

-

Label the peptide-pulsed splenocytes with a high concentration of CFSE (CFSEhigh, e.g., 2.5 µM) and the unpulsed splenocytes with a low concentration of CFSE (CFSElow, e.g., 0.25 µM) for 15 minutes at 37°C.[1]

-

Quench the labeling reaction with 5 volumes of ice-cold complete RPMI.

-

Wash the cells extensively with PBS.

-

Mix the CFSEhigh and CFSElow populations at a 1:1 ratio.

-

-

Injection of Target Cells:

-

Inject an equal number of the mixed target cells (e.g., 10 x 106 total cells) intravenously into both immunized and naive control mice.[4]

-

-

Analysis:

-

After 24 hours, harvest the spleens from the recipient mice.[1]

-

Prepare single-cell suspensions.

-

Analyze the splenocytes by flow cytometry to determine the number of CFSEhigh and CFSElow cells.

-

Calculate the percentage of specific killing using the following formula: % Specific Lysis = [1 - (Ratio in immunized / Ratio in naive)] x 100 where Ratio = (% CFSEhigh cells / % CFSElow cells)[1]

-

IFN-γ ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells, such as IFN-γ producing CD8+ T cells, upon antigen-specific stimulation.[3][20][21][22]

Materials:

-

ELISpot plate pre-coated with anti-mouse IFN-γ antibody

-

Splenocytes from immunized mice

-

SIINFEKL peptide

-

Complete RPMI medium

-

Recombinant human IL-2 (optional)

-

Biotinylated anti-mouse IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for ALP)

-

ELISpot reader

Procedure:

-

Cell Plating:

-

Prepare a single-cell suspension of splenocytes from immunized mice.

-

Add 5 x 105 to 1 x 106 splenocytes per well to the pre-coated ELISpot plate.

-

Add SIINFEKL peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

-

-

Detection:

-

Wash the plate to remove the cells.

-

Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.[3]

-

Wash the plate and add streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Wash the plate and add the substrate solution.

-

Monitor for the appearance of spots. Stop the reaction by washing with distilled water.

-

-

Analysis:

-

Allow the plate to dry completely.

-

Count the spots in each well using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

-

The results are typically expressed as spot-forming units (SFU) per million cells.

-

OT-I T-Cell Activation Assay

This in vitro assay uses CD8+ T cells from OT-I transgenic mice, which express a TCR specific for SIINFEKL/H-2Kb, to assess antigen presentation by antigen-presenting cells (APCs).[23][24]

Materials:

-

Splenocytes or purified CD8+ T cells from OT-I transgenic mice

-

Antigen-presenting cells (e.g., splenocytes, dendritic cells, or a cell line)

-

SIINFEKL peptide or ovalbumin protein

-

Complete RPMI medium supplemented with 2-mercaptoethanol (50 µM)

-

Mitomycin C (for treating APCs if they are proliferative)

-

Flow cytometer and antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25) or cytokine staining (e.g., anti-IFN-γ)

Procedure:

-

Preparation of Cells:

-

Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

-

Prepare APCs. If using splenocytes as APCs, they can be treated with Mitomycin C to prevent their proliferation.

-

Plate the APCs (e.g., 6 x 106 cells/mL) in a 96-well plate.[23]

-

-

Antigen Loading and Co-culture:

-

Add SIINFEKL peptide (e.g., 1 µg/mL) or ovalbumin protein to the APCs and incubate for at least 1 hour.

-

Add OT-I T cells (e.g., 3 x 106 cells/mL) to the wells containing the antigen-loaded APCs.[23]

-

Co-culture the cells for 24-72 hours at 37°C in a 5% CO2 incubator.

-

-

Analysis of Activation:

-

Flow Cytometry for Activation Markers: Harvest the cells and stain with fluorescently labeled antibodies against CD8, the Vα2 TCR (to identify OT-I cells), and activation markers such as CD69 and CD25. Analyze by flow cytometry.

-

Intracellular Cytokine Staining: In the last 4-6 hours of co-culture, add a protein transport inhibitor (e.g., Brefeldin A). Harvest the cells, surface stain for CD8 and Vα2, then fix, permeabilize, and stain for intracellular IFN-γ. Analyze by flow cytometry.

-

Proliferation Assay: Label the OT-I T cells with a proliferation dye (e.g., CFSE) before co-culture. After 3 days, harvest the cells and analyze the dilution of the dye by flow cytometry, which indicates cell division.

-

Flow Cytometry Staining with 25D1.16 Antibody

The 25D1.16 monoclonal antibody specifically recognizes the SIINFEKL peptide bound to H-2Kb, allowing for the direct visualization and quantification of this pMHC-I complex on the cell surface.[6][25][26][27]

Materials:

-

Cells to be analyzed (e.g., peptide-pulsed splenocytes, cells expressing ovalbumin)

-

SIINFEKL peptide (for positive controls)

-

Fluorochrome-conjugated 25D1.16 antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare a single-cell suspension of the cells to be analyzed.

-

For a positive control, pulse naive C57BL/6 splenocytes with 30 µM SIINFEKL peptide in flow staining buffer for 2 hours at 37°C.[26]

-

Wash the cells with flow staining buffer.

-

-

Staining:

-

Resuspend the cells in flow staining buffer.

-

Add the fluorochrome-conjugated 25D1.16 antibody at the predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C, protected from light.

-

Wash the cells with flow staining buffer.

-

-

Analysis:

-

Resuspend the cells in flow staining buffer.

-

Analyze the cells on a flow cytometer, gating on the cell population of interest.

-

The mean fluorescence intensity (MFI) of the 25D1.16 staining is proportional to the number of SIINFEKL/H-2Kb complexes on the cell surface.

-

Conclusion

The immunodominance of the SIINFEKL epitope is a result of a highly efficient cascade of molecular events, from its generation by the proteasome to its stable presentation by H-2Kb. Its well-defined nature and the availability of specific immunological tools have made it an indispensable model for advancing our understanding of cellular immunity. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals leveraging this powerful system to explore the frontiers of immunology and develop novel therapeutic strategies.

References

- 1. In vivo cytotoxicity killing assay [bio-protocol.org]

- 2. ashpublications.org [ashpublications.org]

- 3. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.12. In vivo cytotoxicity assay [bio-protocol.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. A SIINFEKL-Based System to Measure MHC Class I Antigen Presentation Efficiency and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteolytic Processing of Ovalbumin and β-galactosidase by the Proteasome to Yield Antigenic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Two distinct proteolytic processes in the generation of a major histocompatibility complex class I-presented peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Structural determinants of peptide-dependent TAP1-TAP2 transit passage targeted by viral proteins and altered by cancer-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Using the TAP Component of the Antigen-Processing Machinery as a Molecular Adjuvant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Internal Sequence of the Peptide-Substrate Determines Its N-Terminus Trimming by ERAP1 | PLOS One [journals.plos.org]

- 13. pnas.org [pnas.org]

- 14. The ER aminopeptidase, ERAP1, trims precursors to lengths of MHC class I peptides by a “molecular ruler” mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Specificity of Trimming of MHC Class I-Presented Peptides in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ovalbumin-derived precursor peptides are transferred sequentially from gp96 and calreticulin to MHC I in the endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antigen Processing and Presentation | British Society for Immunology [immunology.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. en.bio-protocol.org [en.bio-protocol.org]

- 20. Comparative Immunogenicity of a Cytotoxic T Cell Epitope Delivered by Penetratin and TAT Cell Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. sinobiological.com [sinobiological.com]

- 23. researchgate.net [researchgate.net]

- 24. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PerCP-eFluor™ 710 (46-5743-82) [thermofisher.com]

- 26. ulab360.com [ulab360.com]

- 27. OVA257-264 (SIINFEKL) peptide bound to H-2Kb Monoclonal Antibody (eBio25-D1.16 (25-D1.16)), PE (12-5743-82) [thermofisher.com]

An In-depth Technical Guide to the Key Physicochemical Properties of Ovalbumin Peptide (257-264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the Ovalbumin (OVA) peptide (257-264), a cornerstone reagent in immunological research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential data and methodologies for the effective use of this critical peptide.

Core Physicochemical Properties

The Ovalbumin peptide (257-264), commonly known by its single-letter amino acid sequence, SIINFEKL, is a well-characterized immunodominant epitope of chicken ovalbumin.[1] Its defined sequence and strong binding affinity to the H-2Kb molecule in the Major Histocompatibility Complex (MHC) class I make it an invaluable tool in immunological studies.[1]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (SIINFEKL) | [1] |

| Molecular Formula | C45H74N10O13 | [1] |

| Molecular Weight | ~963.1 g/mol | [1] |

| Theoretical Isoelectric Point (pI) | 5.68 (Calculated) | |

| Solubility | Soluble in DMSO and aqueous solutions (pH dependent) | [1][2][3][4] |

| Purity | Typically >95% (as determined by HPLC) | [1] |

| Appearance | Lyophilized white powder | [5] |

| Storage | Store at -20°C to -80°C | [5] |

Experimental Methodologies

Accurate characterization of the physicochemical properties of synthetic peptides is crucial for their effective application. Below are detailed protocols for determining the isoelectric point and solubility of peptides like OVA (257-264).

Determination of Isoelectric Point (pI)

The isoelectric point is the pH at which a molecule carries no net electrical charge. It is a critical parameter for predicting a peptide's solubility and behavior in different buffer systems.

Principle: cIEF separates molecules based on their pI in a pH gradient established within a capillary. When a peptide reaches the point in the pH gradient that corresponds to its pI, it becomes neutral and stops migrating in the applied electric field.[6]

Protocol:

-

Sample Preparation: Dissolve the lyophilized peptide in a suitable buffer, typically a low-molarity, broad-range ampholyte solution. The final concentration should be optimized but is often in the range of 0.1-1 mg/mL.

-

Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, deionized water, and finally with the separation buffer containing the ampholytes and pI markers.

-

Sample Loading: Inject the sample into the capillary using pressure or vacuum.

-

Focusing: Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches its pI.

-

Mobilization and Detection: After focusing, mobilize the focused zones past a detector (typically UV absorbance at 280 nm) by applying pressure or a chemical mobilizer.

-

Data Analysis: Determine the pI of the peptide by comparing its migration time to that of known pI markers included in the run.[7]

Principle: Similar to cIEF, this method separates peptides in a pH gradient established within a polyacrylamide or agarose gel.

Protocol:

-

Gel Preparation: Cast a polyacrylamide gel containing carrier ampholytes to create a pH gradient. Alternatively, use pre-cast immobilized pH gradient (IPG) strips.

-

Sample Application: Apply the peptide sample to the gel.

-

Electrophoresis: Place the gel in an electrophoresis chamber with an acidic solution at the anode and a basic solution at the cathode. Apply an electric field to initiate the separation.

-

Focusing: Peptides will migrate through the gel until they reach the pH corresponding to their pI.

-

Staining: After focusing, fix the proteins in the gel and visualize them using a protein stain such as Coomassie Brilliant Blue or silver stain.

-

pI Determination: Determine the pI by comparing the position of the peptide band to the positions of known pI markers run in parallel.[8][9][10]

Determination of Solubility

Peptide solubility is highly dependent on its amino acid composition, sequence, and the pH and composition of the solvent.

Principle: Nephelometry measures the turbidity of a solution by detecting the amount of light scattered by suspended particles. This can be used to determine the concentration at which a peptide begins to precipitate, thus defining its solubility limit.[11]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the peptide in a solvent in which it is known to be highly soluble (e.g., DMSO).

-

Serial Dilutions: Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer (e.g., PBS) in a microplate format.

-

Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 24 hours) to allow for equilibration.

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: Plot the nephelometric turbidity units (NTU) against the peptide concentration. The concentration at which a significant increase in turbidity is observed indicates the solubility limit of the peptide in that specific buffer.[11]

A simpler, though less quantitative, method involves the visual inspection of solubility.

Protocol:

-

Solvent Testing: Attempt to dissolve a small, known amount of the lyophilized peptide in a specific volume of the desired solvent (e.g., deionized water, PBS, or a buffer at a specific pH).

-

Observation: Visually inspect the solution for any undissolved particles. A clear solution indicates that the peptide is soluble at that concentration.

-

Aiding Solubilization: If the peptide does not readily dissolve, sonication or gentle vortexing can be applied. For acidic or basic peptides, adjusting the pH of the solution away from the pI can significantly improve solubility.[1][2][4]

Signaling Pathway and Experimental Workflows

The OVA peptide (257-264) is a model antigen for studying MHC class I-mediated antigen presentation and the subsequent activation of CD8+ T cells.

MHC Class I Antigen Presentation Pathway

Exogenous antigens like the full ovalbumin protein are taken up by antigen-presenting cells (APCs), such as dendritic cells, through phagocytosis or endocytosis. The antigen is then processed through a pathway known as cross-presentation, leading to its presentation on MHC class I molecules.[12][13][14]

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. jpt.com [jpt.com]

- 3. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 5. Isoelectric Point Separations of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What Is the Experimental Procedure for Isoelectric Focusing? | MtoZ Biolabs [mtoz-biolabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Principle and Protocol of Isoelectric Focusing Electrophoresis - Creative BioMart [creativebiomart.net]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. Pathways of MHC I cross-presentation of exogenous antigens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immunology.org [immunology.org]

- 13. Antigen processing - Wikipedia [en.wikipedia.org]

- 14. sinobiological.com [sinobiological.com]

Core Principles of Antigen Presentation with SIINFEKL: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of immunology, the octapeptide SIINFEKL serves as a cornerstone for investigating the intricacies of the adaptive immune response. Derived from chicken ovalbumin (residues 257-264), this peptide is the immunodominant epitope recognized by CD8+ cytotoxic T lymphocytes (CTLs) in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kb.[1] Its well-defined characteristics and the availability of specific transgenic T-cell receptors have established the SIINFEKL system as an invaluable model for dissecting antigen presentation, T-cell activation, and the efficacy of novel vaccines and immunotherapies. This guide provides a comprehensive overview of the fundamental principles of SIINFEKL antigen presentation, complete with quantitative data, detailed experimental protocols, and visual representations of the core pathways.

Core Mechanism: The MHC Class I Presentation Pathway

The utility of SIINFEKL as a model antigen is intrinsically linked to its presentation via the MHC class I pathway, a critical process for alerting the immune system to intracellular pathogens such as viruses and certain bacteria. This pathway allows for the surveillance of proteins synthesized within a cell.

The canonical MHC class I presentation of SIINFEKL involves several key steps:

-

Protein Degradation: Endogenously synthesized proteins, such as viral proteins or a model protein like ovalbumin, are targeted for degradation in the cytoplasm by the proteasome.[1]

-

Peptide Transport: The resulting peptide fragments, including SIINFEKL, are transported from the cytosol into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[1][2][3][4][5] The TAP transporter preferentially translocates peptides that are 8-16 amino acids in length.[6]

-

Peptide Trimming: Within the ER, N-terminal extended precursors of SIINFEKL are trimmed to their optimal 8-residue length by the ER aminopeptidase 1 (ERAP1).[7][8][9][10] This trimming is crucial for efficient MHC class I binding.

-

MHC Class I Loading: Inside the ER, the mature SIINFEKL peptide binds to the peptide-binding groove of newly synthesized H-2Kb molecules. This binding is a critical part of the assembly and stabilization of the MHC class I complex.[11]

-

Cell Surface Presentation: The stable SIINFEKL/H-2Kb complex is then transported from the ER, through the Golgi apparatus, to the cell surface.[11]

-

T-Cell Recognition: Once on the cell surface, the SIINFEKL/H-2Kb complex is recognized by the T-cell receptor (TCR) of CD8+ T-cells, such as those from OT-I transgenic mice, initiating an adaptive immune response.[1][12]

Cross-presentation is another important mechanism where exogenous antigens, like ovalbumin taken up by antigen-presenting cells (APCs), can be processed and presented on MHC class I molecules to activate CD8+ T-cells.[9][13][14] This process is vital for initiating immune responses against viruses that may not directly infect APCs.

Quantitative Data

The SIINFEKL system is well-characterized, with a range of quantitative data available to researchers.

| Parameter | Value/Observation | MHC Allele | Significance | Reference(s) |

| Binding Affinity (KD) | 10 nM | H-2Kb | High-affinity binding, contributing to its immunodominance. | [12] |

| Presentation Kinetics | Peak presentation of virally-derived SIINFEKL occurs at or before the peak of viral protein expression. | H-2Kb | Demonstrates the rapid nature of antigen processing and presentation during an infection. | |

| Presentation Efficiency | Modulated by N-terminal flanking residues of SIINFEKL in precursor proteins. Secreted SIINFEKL is presented more efficiently than cytoplasmic SIINFEKL in the context of recombinant BCG infection. | H-2Kb | Highlights the importance of protein context and subcellular localization in determining the magnitude of the T-cell response. | [7] |

| Structural Basis of Binding | The crystal structure of SIINFEKL in complex with H-2Kb reveals that hydrophobic residues Ile-P2 and Phe-P5 are critical anchor residues that fit into binding pockets B and C of the MHC molecule, respectively. | H-2Kb | Provides a molecular understanding of the high-affinity and specific interaction between SIINFEKL and H-2Kb. |

Signaling Pathways and Experimental Workflows

MHC Class I Antigen Presentation Pathway for SIINFEKL

Caption: The MHC Class I pathway for processing and presentation of the SIINFEKL epitope.

Experimental Workflow: In Vitro Antigen Presentation Assay

Caption: Workflow for the B3Z T-cell hybridoma assay to quantify SIINFEKL presentation.

Experimental Workflow: Intracellular Cytokine Staining

Caption: Workflow for intracellular cytokine staining to detect SIINFEKL-specific T-cell responses.

Experimental Protocols

Generation of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow, which are commonly used as antigen-presenting cells in in vitro assays.

Materials:

-

Mouse femurs and tibias

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics

-

Recombinant murine GM-CSF and IL-4

-

70% ethanol

-

Sterile PBS

-

Cell strainer (70 µm)

-

Non-tissue culture treated plates

Procedure:

-

Euthanize a mouse and dissect the femurs and tibias.

-

In a sterile hood, clean the bones by removing muscle and connective tissue.

-

Sterilize the bones by briefly immersing them in 70% ethanol, followed by washing with sterile PBS.

-

Cut the ends of the bones and flush the bone marrow into a sterile tube using a syringe with RPMI medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Centrifuge the cells, discard the supernatant, and resuspend the pellet in complete RPMI medium.

-

Count the cells and plate them at a density of 2 x 10^6 cells/ml in non-tissue culture treated plates.

-

Add recombinant murine GM-CSF (20 ng/ml) and IL-4 (5 ng/ml) to the culture medium.

-

Incubate the cells at 37°C in a 5% CO2 incubator.

-

On day 3, add fresh medium containing GM-CSF and IL-4.

-

On day 6, gently collect the non-adherent and loosely adherent cells, which are the immature BMDCs.

-

The BMDCs can be further matured by adding a stimulating agent like LPS (1 µg/ml) for 24 hours before use in antigen presentation assays.

In Vitro Antigen Presentation Assay using B3Z T-cell Hybridoma

This assay quantifies the presentation of SIINFEKL/H-2Kb complexes by measuring the activation of the B3Z T-cell hybridoma, which expresses a lacZ reporter gene under the control of the NF-AT promoter.

Materials:

-

BMDCs (or other H-2Kb expressing APCs)

-

B3Z T-cell hybridoma

-

Complete RPMI medium

-

Antigen source (e.g., ovalbumin protein or SIINFEKL peptide)

-

96-well flat-bottom plates

-

Lysis buffer (e.g., PBS with 0.5% NP-40)

-

CPRG (Chlorophenol red-β-D-galactopyranoside) substrate

-

Microplate reader

Procedure:

-

Seed 5 x 10^4 BMDCs per well in a 96-well plate.

-

Add the antigen source at various concentrations to the wells containing BMDCs. Include a negative control (no antigen) and a positive control (saturating concentration of SIINFEKL peptide).

-

Incubate for 4-6 hours at 37°C to allow for antigen processing and presentation.

-

Add 1 x 10^5 B3Z cells to each well.

-

Co-culture the BMDCs and B3Z cells for 18-24 hours at 37°C.

-

After incubation, lyse the cells by adding lysis buffer.

-

Add the CPRG substrate to each well and incubate at room temperature in the dark for 4-24 hours, or until a color change is observed.

-

Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the amount of SIINFEKL/H-2Kb complexes presented.

Intracellular Cytokine Staining (ICS) for OT-I T-cell Response

This protocol is used to detect and quantify SIINFEKL-specific CD8+ T-cells based on their production of cytokines like IFN-γ and TNF-α upon antigen recognition.

Materials:

-